molecular formula C7H10BrN B159862 1-Ethylpyridinium bromide CAS No. 1906-79-2

1-Ethylpyridinium bromide

Cat. No. B159862
CAS RN: 1906-79-2
M. Wt: 188.06 g/mol
InChI Key: ABFDKXBSQCTIKH-UHFFFAOYSA-M
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Description

1-Ethylpyridinium bromide is a chemical compound with the formula C7H10BrN . It is a type of ionic liquid . Ionic liquids are salts where the ions are poorly coordinated, resulting in these solvents being liquid below 100°C, or even at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Ethylpyridinium bromide consists of 7 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The IUPAC Standard InChI is InChI=1S/C7H10BrN/c1-2-9(8)6-4-3-5-7-9/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

The reactions of 1-Ethylpyridinium bromide have been studied in the context of wood processing. For example, Japanese cedar and Japanese beech were reacted in a pyridinium-based ionic liquid, 1-ethylpyridinium bromide . The study found that Japanese beech was more easily liquefied than Japanese cedar. Hemicellulose is liquefied rapidly, lignin more slowly, while cellulose is partially liquefied .


Physical And Chemical Properties Analysis

1-Ethylpyridinium bromide has a molecular weight of 188.065 . It is a type of ionic liquid, which means it is liquid at room temperature . More specific physical and chemical properties such as density, boiling point, etc., were not found in the search results.

Scientific Research Applications

Gas Chromatography

  • Stationary Phase Properties: 1-Ethylpyridinium bromide serves as a stationary phase in gas chromatography, useful for separating organic compounds with large dipole or hydrogen bonding functional groups (Pacholec & Poole, 1983).

Ionic Liquid Applications

  • Absorption Refrigeration Technology: It's used in absorption refrigeration technology, particularly for its thermodynamic and physicochemical properties in aqueous solutions (Królikowska et al., 2019).
  • Thermochemical Properties: The study of its thermochemical properties, including calorimetry and thermogravimetric analysis, helps in understanding phase transition behavior (Tong et al., 2010).

Wood Treatment and Chemistry

  • Liquefaction of Wood: It is used in the liquefaction of wood, affecting the chemical structural differences between softwood and hardwood (Yokoo & Miyafuji, 2014).
  • Cellulose Interaction: 1-Ethylpyridinium bromide interacts with cellulose, partially reacting with it in specific ionic liquids (Miyata & Miyafuji, 2014).

Battery Technology

  • Zinc/Bromine Flow Battery Performance: It's investigated as a bromine sequestration agent in zinc bromine flow batteries, impacting voltaic efficiency and energy efficiency (Schneider et al., 2016).

Chemical Synthesis and Properties

  • Synthesis of Derivatives: It's used in the synthesis of various chemical compounds, particularly in the formation of polybromide monoanions (Easton et al., 2016).
  • Molecular Structure Analysis: Studies on its molecular structure and interaction with other compounds provide insights into chemical behaviors and properties (Szafran et al., 2013).

Electrochemistry

  • Electrochemical Analysis: It's employed in electrochemical determinations, such as the quantification of quercetin using modified electrodes (Tchieno et al., 2015).

Safety And Hazards

1-Ethylpyridinium bromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-ethylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFDKXBSQCTIKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15302-96-2 (Parent)
Record name 1-Ethylpyridinium bromide
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0049238
Record name 1-Ethylpyridinium bromide
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Molecular Weight

188.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpyridinium bromide

CAS RN

1906-79-2
Record name Ethylpyridinium bromide
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Record name 1-Ethylpyridinium bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-ethyl-, bromide (1:1)
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Record name 1-Ethylpyridinium bromide
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Record name 1-ethylpyridinium bromide
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Record name 1-ETHYLPYRIDINIUM BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
322
Citations
T Yokoo, H Miyafuji - Journal of wood science, 2014 - jwoodscience.springeropen.com
The reactions of Japanese cedar and Japanese beech in a pyridinium-based ionic liquid, 1-ethylpyridinium bromide ([EtPy][Br]) were studied. Japanese beech was more easily …
Number of citations: 22 jwoodscience.springeropen.com
T Kanbayashi, H Miyafuji - Planta, 2015 - Springer
… The effects of the ionic liquid 1-ethylpyridinium bromide ([EtPy][Br]), which prefers to react with lignin rather than cellulose on the wood cell walls of Japanese cedar (Cryptomeria …
Number of citations: 28 link.springer.com
F Pacholec, CF Poole - Chromatographia, 1983 - Springer
… mercially available salt, 1-ethylpyridinium bromide [6, 7]. The stationary phase properties of 1-ethylpyridinium bromide together with some applications of its use to separate organic …
Number of citations: 77 link.springer.com
B Tong, QS Liu, ZC Tan… - The Journal of Physical …, 2010 - ACS Publications
… In the present study, two ionic liquids 1-ethylpyridinium bromide (EPBr, CAS NO. 1906-79-2) and 1-propylpyridinium bromide (PPBr, CAS NO. 873-71-2) were prepared and the …
Number of citations: 66 pubs.acs.org
ME Easton, LC Player, AF Masters… - Australian Journal of …, 2017 - CSIRO Publishing
… reduction of 1-ethylpyridinium bromide onset at −1.25 V. (b) Zinc electrodeposition and stripping from an electrolyte containing zinc bromide (50 mM) and 1-ethylpyridinium bromide (50 …
Number of citations: 1 www.publish.csiro.au
FMM Tchieno, IK Tonle, E Njanja… - Int. J. Chem, 2015 - pdfs.semanticscholar.org
… on 1-ethylpyridinium bromide modified carbon paste electrode. A 1-ethylpyridinium bromide/… The peak currents of QCT significantly increased at the 1-ethylpyridinium bromide modified …
Number of citations: 4 pdfs.semanticscholar.org
GD Titskii, ES Mitchenko, TS Gaidash - Theoretical and Experimental …, 2010 - Springer
… 2-bromo-1-ethylpyridinium bromide (I) with triethylamine (II) in acetonitrile containing dissolved molecular oxygen. The kinetics of the reaction of 2-bromo-1-ethylpyridinium bromide (a, …
Number of citations: 1 link.springer.com
O Stolarska, A Soto, H Rodríguez, M Smiglak - Journal of Molecular Liquids, 2018 - Elsevier
… , derived from all possible binary combinations of the following four salts: 1-butylpyridinium bromide ([C 4 Py]Br), 1-butylpyridinium chloride ([C 4 Py]Cl), 1-ethylpyridinium bromide ([C 2 …
Number of citations: 15 www.sciencedirect.com
ME Easton, AJ Ward, B Chan, L Radom… - Physical Chemistry …, 2016 - pubs.rsc.org
… The cyclic 1-ethyl-1-methylpiperidinium bromide ([C 2 MPip]Br, 2Br) and its aromatic analogue, 1-ethylpyridinium bromide ([C 2 Py]Br, 5Br) were compared, as was an analogue of [C 2 …
Number of citations: 41 pubs.rsc.org
T Kanbayashi, H Miyafuji - Microscopy and Microanalysis, 2015 - academic.oup.com
Abstract Changes in the ultrastructure and chemical components, and their distribution in Japanese beech (Fagus crenata), during the ionic liquid 1-ethylpyridinium bromide ([EtPy][Br]) …
Number of citations: 5 academic.oup.com

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